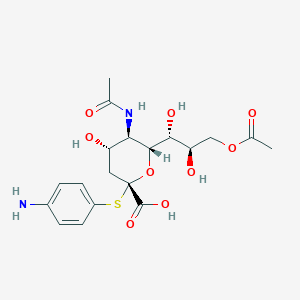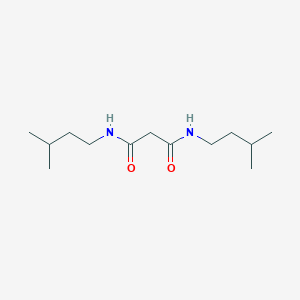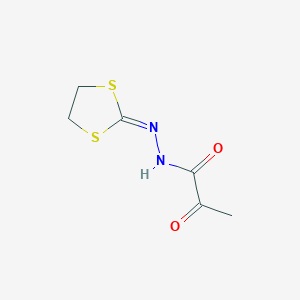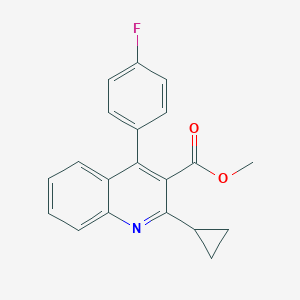
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
概要
説明
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a compound that is part of a broader class of quinoline derivatives. These compounds have been extensively studied due to their diverse biological activities, including their roles as inhibitors of mammalian topoisomerase II and potential ligands for peripheral benzodiazepine receptors, as well as their antibacterial properties and potential anticancer activities .
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that can include cyclopropanation-ring expansion reactions of indoles with halodiazoacetates, as reported in the synthesis of ethyl quinoline-3-carboxylates . Additionally, the synthesis of 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, an intermediate for the synthesis of pitavastatin calcium, involves reduction and bromination steps starting from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate . These methods highlight the complexity and versatility of synthetic approaches in the creation of quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as NMR, LC-MS, and X-ray diffraction. For instance, the crystal structure of 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline was determined to crystallize in the triclinic system, providing insights into the spatial arrangement of atoms within the molecule . This structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the interaction of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid with mammalian topoisomerase II involves a DNA-cleavage assay, indicating a potential mechanism of action for this compound . The chemical reactivity of these compounds is a key factor in their pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the introduction of a methyl group at the 5-position of the quinoline nucleus has been shown to enhance antibacterial activity against Gram-positive bacteria . Understanding these properties is essential for the development of quinoline-based drugs.
科学的研究の応用
-
Pharmaceutical Industry
- Application : “Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate” is used as a reference standard in the pharmaceutical industry . It is related to the API family of Pitavastatin Calcium , which is a drug used to treat high cholesterol and prevent cardiovascular disease.
- Method of Application : As a reference standard, it is used in analytical development, method validation, and stability and release testing .
- Results or Outcomes : The use of this compound helps ensure the quality and efficacy of the final pharmaceutical product .
-
Synthesis of HMG-CoA Reductase Inhibitor Pitavastatin
- Application : “[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenyl-phosphonium Bromide” is an impurity from the synthesis of HMG-CoA reductase inhibitor Pitavastatin .
- Method of Application : The synthetic method involves reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol and concentrated hydrochloric acid which are taken as raw materials in THF (Tetra Hydro Furan) to generate a diborane-THF solution .
- Results or Outcomes : The diborane-THF solution taken as a reducing agent solution reduces an ester carbonyl into an alcoholic hydroxyl to obtain the 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol .
-
Quality Control in Pharmaceutical Testing
- Application : This compound is used as a reference standard in pharmaceutical testing . It helps ensure the quality and efficacy of the final pharmaceutical product .
- Method of Application : It is used in analytical development, method validation, stability, and release testing .
- Results or Outcomes : The use of this compound as a reference standard helps to maintain the quality of pharmaceutical products .
-
Synthesis of NK-104
-
Impurity in the Synthesis of HMG-CoA Reductase Inhibitor Pitavastatin
- Application : “[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenyl-phosphonium Bromide” is an impurity from the synthesis of HMG-CoA reductase inhibitor Pitavastatin .
- Method of Application : The specific method of synthesis is not provided in the source .
- Results or Outcomes : The identification of this impurity can help improve the synthesis process .
-
Synthesis of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol
- Application : This compound is synthesized from 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate .
- Method of Application : The synthetic method involves reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid in THF (Tetra Hydro Furan) to generate a diborane-THF solution .
- Results or Outcomes : The diborane-THF solution taken as a reducing agent solution reduces an ester carbonyl into an alcoholic hydroxyl to obtain the 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol .
-
Quality Control in Pharmaceutical Testing
- Application : This compound is used as a reference standard in pharmaceutical testing . It helps ensure the quality and efficacy of the final pharmaceutical product .
- Method of Application : It is used in analytical development, method validation, stability, and release testing .
- Results or Outcomes : The use of this compound as a reference standard helps to maintain the quality of pharmaceutical products .
-
Synthesis of NK-104
-
Impurity in the Synthesis of HMG-CoA Reductase Inhibitor Pitavastatin
- Application : “[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenyl-phosphonium Bromide” is an impurity from the synthesis of HMG-CoA reductase inhibitor Pitavastatin .
- Method of Application : The specific method of synthesis is not provided in the source .
- Results or Outcomes : The identification of this impurity can help improve the synthesis process .
-
Synthesis of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol
- Application : This compound is synthesized from 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate .
- Method of Application : The synthetic method involves reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid in THF (Tetra Hydro Furan) to generate a diborane-THF solution .
- Results or Outcomes : The diborane-THF solution taken as a reducing agent solution reduces an ester carbonyl into an alcoholic hydroxyl to obtain the 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol .
特性
IUPAC Name |
methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXQZVFWKIPEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432604 | |
| Record name | Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
CAS RN |
121659-86-7 | |
| Record name | Methyl 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121659-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxylic acid, 2-cyclopropyl-4-(4-fluorophenyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)
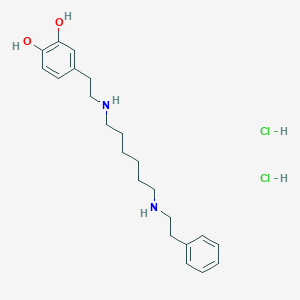
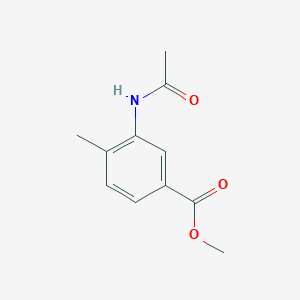
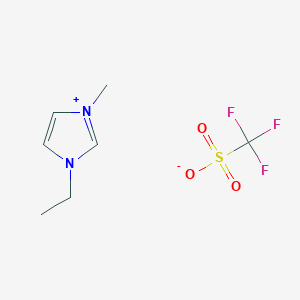
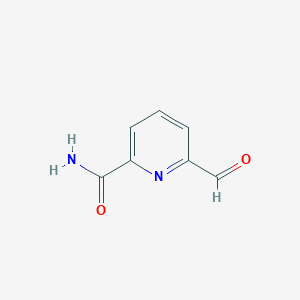
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)
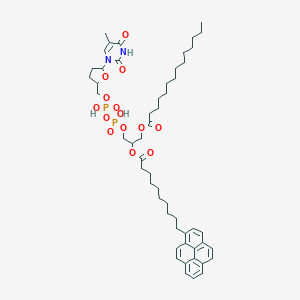
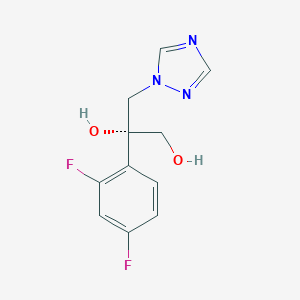
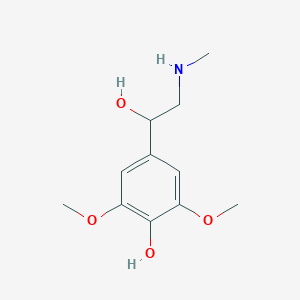
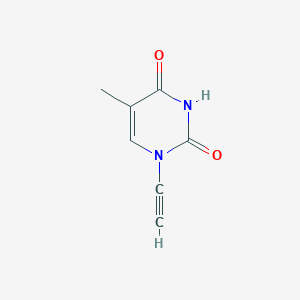
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)
